PROTAC EGFR degrader 6

PROTAC EGFR degradation DC50

Many EGFR degraders fail to translate in vivo due to poor pharmacokinetics. PROTAC EGFR degrader 6 (MS39) is a validated solution with demonstrated bioavailability. • In vivo-ready PK: Sustains plasma levels of ~5 µM for >8h (50 mg/kg IP) to enable pharmacodynamic studies. • Mutant-selective profile: Potently degrades EGFR Del19 and L858R while sparing wild-type, reducing confounding toxicity. • Defined assay controls: DC50 of 5.0-45.2 nM and global proteomics data (>4,700 proteins) support rigorous target deconvolution.

Molecular Formula C49H57FN12O5
Molecular Weight 913.1 g/mol
Cat. No. B12409796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 6
Molecular FormulaC49H57FN12O5
Molecular Weight913.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO
InChIInChI=1S/C49H57FN12O5/c50-33-10-12-34(13-11-33)53-49-55-40-29-52-43(27-37(40)46(58-49)61-21-18-32(31-63)19-22-61)56-42-16-14-35(28-51-42)60-25-23-59(24-26-60)20-5-3-1-2-4-9-44(64)54-39-8-6-7-36-38(39)30-62(48(36)67)41-15-17-45(65)57-47(41)66/h6-8,10-14,16,27-29,32,41,63H,1-5,9,15,17-26,30-31H2,(H,54,64)(H,51,52,56)(H,53,55,58)(H,57,65,66)
InChIKeyZWLPWTDAYPOQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR Degrader 6: In Vivo-Ready Degrader for NSCLC Research


PROTAC EGFR degrader 6 (also designated MS39 or compound 6) is a heterobifunctional small-molecule degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the epidermal growth factor receptor (EGFR). It selectively targets mutant EGFR (including EGFRDel19 and EGFRL858R) for proteasomal degradation while sparing wild-type EGFR, an attribute critical for reducing on-target toxicity in normal tissues [1]. The compound is based on a gefitinib-derived EGFR-binding warhead linked to a VHL ligand via a nine-methylene carbon linker, and it represents the first EGFR degrader demonstrated to possess sufficient in vivo pharmacokinetic properties for animal efficacy studies [2].

Why Substitution Fails for PROTAC EGFR Degrader 6


EGFR PROTACs exhibit profound structure-activity divergence despite shared warhead or E3 ligase origins. The length and composition of the linker—as well as the specific E3 ligase recruited—critically influence ternary complex formation, degradation efficiency, and mutant-versus-wild-type selectivity [1]. For instance, even subtle alterations in linker methylene count can shift DC50 values by orders of magnitude, and swapping the VHL ligand for a CRBN ligand alters both degradation kinetics and in vivo exposure [2]. Consequently, substituting PROTAC EGFR degrader 6 with another gefitinib-based or VHL-recruiting analog without quantitative justification risks irreproducible degradation profiles, confounding off-target effects, or failed in vivo translation.

PROTAC EGFR Degrader 6: Comparative Evidence


Degradation Potency in Mutant EGFR NSCLC Cells

PROTAC EGFR degrader 6 achieves sub-nanomolar to low-nanomolar DC50 values in EGFR-mutant cell lines under short-term (16 h) treatment, demonstrating superior degradation efficiency relative to the previously reported VHL-recruiting degrader PROTAC3 and comparable or enhanced potency versus PROTAC EGFR degrader 5 under extended (48 h) exposure. In HCC-827 (EGFRDel19) cells, degrader 6 yields a DC50 of 5.0 nM at 16 h [1] and 45.2 nM at 48 h ; in H3255 (EGFRL858R) cells, the DC50 is 3.3 nM at 16 h [1]. PROTAC3, by contrast, exhibits less effective mutant EGFR degradation in side-by-side comparisons, and PROTAC EGFR degrader 5 (a structurally distinct VHL-recruiting degrader) shows a 48 h DC50 of 34.8 nM in HCC-827 cells . These data establish degrader 6 as a potent tool compound with defined time-dependent degradation parameters.

PROTAC EGFR degradation DC50 NSCLC

Mutant-Selective EGFR Degradation

PROTAC EGFR degrader 6 induces degradation of mutant EGFR (EGFRDel19 and EGFRL858R) while leaving wild-type EGFR intact, a selectivity profile confirmed by both Western blot and global proteomic analyses. In HCC-827 and H3255 cells, degrader 6 achieves >95% maximal degradation of mutant EGFR at concentrations as low as 50 nM [1], yet it does not degrade wild-type EGFR in A549 or H1975 cells [1]. This contrasts with many ATP-competitive EGFR inhibitors (e.g., gefitinib, osimertinib) that inhibit both mutant and wild-type EGFR, contributing to dose-limiting toxicities such as skin rash and diarrhea. Among EGFR PROTACs, mutant selectivity is not universal; some degraders (e.g., certain CRBN-recruiting analogs) exhibit residual wild-type degradation or require PI3K inhibition to sensitize wild-type EGFR [2]. Degrader 6's intrinsic mutant selectivity is a critical differentiator for studies aiming to dissect mutant-specific signaling without confounding wild-type EGFR modulation.

EGFR mutant selectivity PROTAC wild-type sparing

In Vivo Pharmacokinetics and Exposure

PROTAC EGFR degrader 6 is the first EGFR degrader reported to possess adequate in vivo pharmacokinetic (PK) properties for animal efficacy evaluation. Following a single intraperitoneal (IP) dose of 50 mg/kg in mice, degrader 6 achieved plasma concentrations of approximately 5 μM maintained for over 8 hours, with approximately 1 μM remaining at 24 hours post-dose [1]. In contrast, the CRBN-recruiting analog degrader 10 (MS154) exhibited 10- to 100-fold lower plasma concentrations under identical dosing conditions [1]. This favorable PK profile is attributed to the specific linker composition and VHL ligand selection. Prior to degrader 6, no EGFR PROTAC had demonstrated sufficient systemic exposure to support in vivo pharmacodynamic or efficacy studies, limiting translational assessment. The compound's in vivo suitability is a direct consequence of its unique structural optimization, not a general property of VHL-recruiting PROTACs.

PROTAC pharmacokinetics in vivo bioavailability

Proteome-Wide Selectivity Profile

Mass spectrometry-based label-free quantitative (LFQ) proteomics in HCC-827 cells confirms that PROTAC EGFR degrader 6 is highly selective for EGFR. Among 4,794 identified proteins, EGFR exhibited the highest-confidence downregulation with a log2 fold-change of approximately –2 relative to DMSO control, corresponding to >75% EGFR protein degradation [1]. A small number of additional proteins were potentially downregulated, but with substantially lower fold-changes and confidence levels. This proteome-wide selectivity distinguishes degrader 6 from many kinase inhibitors that exhibit broad kinome polypharmacology, and it provides a clean chemical tool for interrogating EGFR-specific biology. While comparative proteomic datasets for other EGFR PROTACs are limited, the depth of coverage and quantitative rigor reported for degrader 6 set a benchmark for degrader selectivity characterization.

PROTAC proteomics selectivity off-target

Binding Affinity to EGFR Mutants

PROTAC EGFR degrader 6 retains high binding affinity for EGFR L858R mutants (Kd = 12 ± 7 nM) and wild-type EGFR (Kd = 11 ± 3 nM), representing an approximately 10-fold reduction relative to the parent inhibitor gefitinib (Kd = 1.1 ± 3 nM for L858R) [1]. This modest affinity loss—attributable to linker conjugation—does not impair degradation potency, underscoring the event-driven pharmacology of PROTACs. In comparison, the CRBN-recruiting degrader 10 exhibits preserved high affinity for L858R (Kd = 3.8 ± 5 nM) but inferior in vivo exposure [1]. The binding data confirm that degrader 6's potent degradation is not solely a function of target engagement affinity, but rather reflects optimized ternary complex formation and linker geometry.

EGFR binding affinity PROTAC Kd

Apoptosis and G1 Arrest in NSCLC Cells

PROTAC EGFR degrader 6 significantly induces apoptosis and arrests cells in the G1 phase of the cell cycle in HCC-827 (EGFRDel19) cells. At concentrations of 0.1 μM and 1 μM, degrader 6 increased the percentage of apoptotic cells to 32.31% and 53.72%, respectively, after 32 hours of treatment [1]. This functional consequence of EGFR degradation distinguishes degrader 6 from reversible EGFR TKIs, which primarily inhibit kinase activity without eliminating the receptor scaffold, and from degradation-inactive control compounds (e.g., 27) that do not induce apoptosis. The G1 arrest phenotype is consistent with elimination of EGFR-driven proliferative signaling and provides a quantitative cellular endpoint for validating target engagement.

apoptosis cell cycle G1 arrest HCC827

Applications of PROTAC EGFR Degrader 6


In Vivo Efficacy in EGFR-Mutant Xenografts

PROTAC EGFR degrader 6 is uniquely positioned for in vivo target engagement and tumor growth inhibition studies in mice bearing EGFR-mutant NSCLC xenografts. With plasma concentrations sustained at ~5 μM for >8 hours and ~1 μM at 24 hours following a 50 mg/kg IP dose [1], the compound achieves systemic exposure sufficient to induce sustained EGFR degradation in tumors. Researchers can leverage this PK profile to perform pharmacodynamic time-course studies (e.g., monitoring EGFR protein levels in tumor lysates by Western blot) and to evaluate antitumor efficacy without the need for continuous infusion or specialized delivery vehicles. This scenario is not feasible with other EGFR PROTACs that lack demonstrated in vivo bioavailability [1].

Mutant-Selective Degradation in Isogenic Cell Lines

The compound's mutant-selective degradation profile—potent activity against EGFRDel19 and EGFRL858R with no effect on wild-type EGFR [1]—enables controlled experiments in isogenic cell line panels expressing different EGFR variants. Researchers can use degrader 6 to interrogate mutant-specific signaling dependencies, compare degradation kinetics across mutants, or assess combination therapy synergies without confounding wild-type EGFR inhibition. This application is particularly valuable for elucidating resistance mechanisms to EGFR TKIs and for validating synthetic lethal interactions identified in CRISPR screens.

Proteomics-Driven Target Deconvolution

The comprehensive global proteomic dataset available for degrader 6—quantifying 4,794 proteins with EGFR as the sole high-confidence degradation target [1]—provides a reference standard for target deconvolution studies. Researchers can use degrader 6 as a positive control when validating new EGFR degraders, or as a tool to benchmark proteomic workflows for assessing degrader selectivity. The publicly available proteomic data also support systems-level analyses of EGFR-dependent signaling networks and adaptive responses to receptor elimination.

Assay Development for EGFR Degrader Screening

PROTAC EGFR degrader 6 serves as a well-characterized reference compound for developing and validating high-throughput cellular assays to screen novel EGFR degraders. Its defined DC50 values (5.0–45.2 nM depending on cell line and treatment duration) [1] and quantifiable functional endpoints (apoptosis induction up to 53.72%, G1 arrest) [2] provide robust positive control parameters. Procurement of degrader 6 alongside negative control compound 27 (which binds EGFR but does not recruit VHL) [1] enables rigorous assay validation and differentiation between degradation-dependent and -independent cellular effects.

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